molecular formula C19H20FNO4 B4299298 3-[(2-fluorobenzoyl)amino]-3-(4-isopropoxyphenyl)propanoic acid

3-[(2-fluorobenzoyl)amino]-3-(4-isopropoxyphenyl)propanoic acid

Cat. No. B4299298
M. Wt: 345.4 g/mol
InChI Key: OUVUSWOWYVJWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-fluorobenzoyl)amino]-3-(4-isopropoxyphenyl)propanoic acid, commonly known as FIPP, is a synthetic compound that has gained significant attention in the field of scientific research. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit potent anti-inflammatory and analgesic properties.

Scientific Research Applications

FIPP has been extensively studied for its potential applications in the treatment of various inflammatory diseases such as arthritis, colitis, and cancer. It has also been found to exhibit neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of FIPP involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. FIPP selectively inhibits the COX-2 isoform, which is upregulated in inflamed tissues, while sparing the COX-1 isoform, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
FIPP has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. FIPP has been found to be well-tolerated in animal studies and has not been associated with any significant adverse effects.

Advantages and Limitations for Lab Experiments

FIPP has several advantages as a research tool, including its potent anti-inflammatory and analgesic effects, its selectivity for COX-2, and its well-tolerated nature. However, its low solubility in water and its relatively high cost may limit its use in certain experiments.

Future Directions

There are several future directions for the research on FIPP. One potential area of investigation is its use in combination with other anti-inflammatory agents to enhance its therapeutic effects. Another area of interest is its potential use in the treatment of neurodegenerative diseases, which warrants further investigation. Additionally, the development of more efficient synthesis methods and the exploration of its pharmacokinetics and pharmacodynamics in humans may further enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, FIPP is a synthetic compound that exhibits potent anti-inflammatory and analgesic effects through its selective inhibition of COX-2. Its well-tolerated nature and potential applications in the treatment of various inflammatory and neurodegenerative diseases make it a promising research tool. However, further studies are needed to fully explore its therapeutic potential and optimize its use in the laboratory and clinical settings.

properties

IUPAC Name

3-[(2-fluorobenzoyl)amino]-3-(4-propan-2-yloxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO4/c1-12(2)25-14-9-7-13(8-10-14)17(11-18(22)23)21-19(24)15-5-3-4-6-16(15)20/h3-10,12,17H,11H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVUSWOWYVJWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(2-Fluorophenyl)carbonyl]amino}-3-[4-(propan-2-yloxy)phenyl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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